molecular formula C20H36O2 B14584210 2-Dodecyl-3-ethoxy-4,4-dimethylcyclobut-2-EN-1-one CAS No. 61111-17-9

2-Dodecyl-3-ethoxy-4,4-dimethylcyclobut-2-EN-1-one

Cat. No.: B14584210
CAS No.: 61111-17-9
M. Wt: 308.5 g/mol
InChI Key: LTPSAVXMSHISSU-UHFFFAOYSA-N
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Description

2-Dodecyl-3-ethoxy-4,4-dimethylcyclobut-2-en-1-one: is a chemical compound with the molecular formula C18H32O2 It is characterized by a cyclobutene ring substituted with dodecyl, ethoxy, and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Dodecyl-3-ethoxy-4,4-dimethylcyclobut-2-en-1-one typically involves the following steps:

    Formation of the Cyclobutene Ring: The cyclobutene ring can be synthesized through a cycloaddition reaction involving suitable precursors.

    Substitution Reactions: The introduction of the dodecyl, ethoxy, and dimethyl groups is achieved through substitution reactions. These reactions often require specific catalysts and conditions to ensure the correct placement of substituents.

Industrial Production Methods

Industrial production of this compound may involve:

    Batch Processing: Utilizing large reactors where the reactions are carried out in batches.

    Continuous Flow Processing: Employing continuous flow reactors for a more efficient and scalable production process.

Chemical Reactions Analysis

Types of Reactions

2-Dodecyl-3-ethoxy-4,4-dimethylcyclobut-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: The ethoxy and dodecyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).

Major Products

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Alcohols, alkanes.

    Substitution Products: Various substituted cyclobutene derivatives.

Scientific Research Applications

2-Dodecyl-3-ethoxy-4,4-dimethylcyclobut-2-en-1-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Dodecyl-3-ethoxy-4,4-dimethylcyclobut-2-en-1-one involves:

    Molecular Targets: Interacting with specific enzymes or receptors in biological systems.

    Pathways Involved: Modulating biochemical pathways related to its structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Dodecyl-3-ethoxy-4,4-dimethylcyclobut-2-en-1-one is unique due to its specific combination of substituents, which confer distinct chemical and physical properties, making it valuable for targeted applications in research and industry.

Properties

CAS No.

61111-17-9

Molecular Formula

C20H36O2

Molecular Weight

308.5 g/mol

IUPAC Name

2-dodecyl-3-ethoxy-4,4-dimethylcyclobut-2-en-1-one

InChI

InChI=1S/C20H36O2/c1-5-7-8-9-10-11-12-13-14-15-16-17-18(21)20(3,4)19(17)22-6-2/h5-16H2,1-4H3

InChI Key

LTPSAVXMSHISSU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC1=C(C(C1=O)(C)C)OCC

Origin of Product

United States

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